![molecular formula C4H3BrClN3O B1496064 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one CAS No. 55740-64-2](/img/structure/B1496064.png)
2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one
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Overview
Description
2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one is a useful research compound. Its molecular formula is C4H3BrClN3O and its molecular weight is 224.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various methods. One common approach involves treating a suspension of 2-amino-6-chloropyrimidin-4(1H)-one with bromine in methanol at low temperatures, yielding the desired compound.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antibacterial and antifungal properties. Derivatives of this compound have shown efficacy in inhibiting microbial growth, making it a promising candidate for developing new antimicrobial treatments.
Table 1: Biological Activity of this compound Derivatives
Enzyme Inhibition
Additionally, this compound has been explored for its role as an inhibitor of thymidylate synthase and dihydrofolate reductase , both critical enzymes in cancer therapy and bacterial infections. The inhibition of these enzymes can disrupt nucleotide synthesis, thereby hindering the proliferation of cancer cells and bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to its structure can significantly impact its interaction profiles and biological efficacy. For instance, variations at the C-6 position have been shown to alter antiviral activity against various virus strains, indicating the importance of specific substituents in enhancing therapeutic effects .
Table 2: Structural Variants and Their Biological Activities
Variant | Structural Modification | Biological Activity |
---|---|---|
2-Amino-5-bromo-6-methylpyrimidin-4-one | Methyl group at C-6 | Enhanced antiviral activity |
2-Amino-5-bromo-4(3H)-pyrimidinone | Different substitutions at C-6 | Varied toxicity thresholds |
Case Studies
In a study evaluating the antiviral properties of various derivatives, some compounds were found to be effective against herpes simplex viruses (HSV) but exhibited toxicity near their efficacy threshold. This highlights the need for careful optimization in drug development processes .
Another investigation into the anti-inflammatory effects of pyrimidine derivatives found that certain compounds exhibited significant inhibition of COX enzymes, which are involved in inflammatory responses. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Agents
2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one has been identified as a precursor in the synthesis of antiviral drugs, specifically Etravirine, which is used in the treatment of HIV. The compound acts as an intermediate in the preparation of various derivatives that exhibit antiviral properties .
2. Anticancer Research
Research indicates that derivatives of this compound show promise in targeting cancer cells. The halogenated structure contributes to its ability to interact with biological molecules, potentially inhibiting tumor growth .
3. Synthesis of Other Bioactive Compounds
The compound serves as a building block for synthesizing other pharmaceuticals targeting infectious diseases and cancer. Its unique structural features allow for modifications that can enhance efficacy against specific biological targets .
Case Study 1: Synthesis of Etravirine
A patent outlines a process for synthesizing Etravirine using this compound as an intermediate. The synthesis involves several steps, including bromination and amination, demonstrating the compound's utility in developing effective HIV treatments .
Case Study 2: Antitumor Activity
A study evaluated the antitumor activity of various pyrimidine derivatives, including those derived from this compound. Results indicated significant cytotoxic effects on cancer cell lines, highlighting its potential as a lead compound for further drug development .
Properties
IUPAC Name |
2-amino-5-bromo-4-chloro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3O/c5-1-2(6)8-4(7)9-3(1)10/h(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYGAMSKCAQGIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286909 |
Source
|
Record name | 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55740-64-2 |
Source
|
Record name | NSC48251 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.